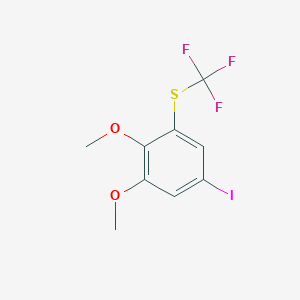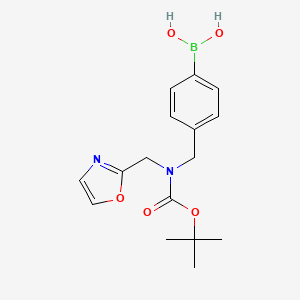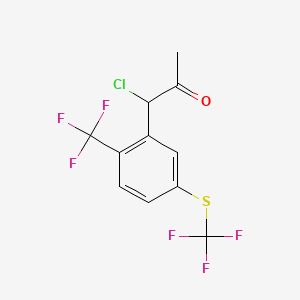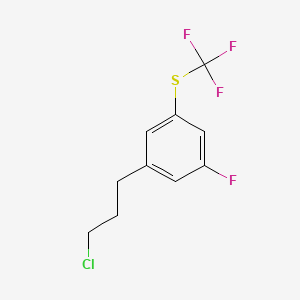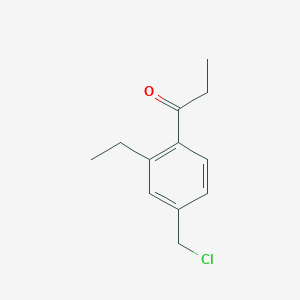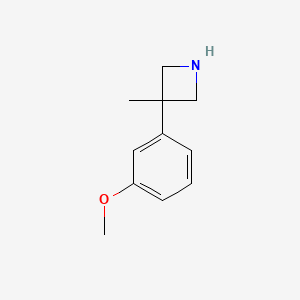
3-(3-methoxyphenyl)-3-methylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-3-methylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-3-methylazetidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-methoxyphenylacetonitrile with methylamine in the presence of a base can lead to the formation of the desired azetidine compound . The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-3-methylazetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like alkyl halides or acyl chlorides to introduce new substituents onto the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the azetidine ring can yield a more saturated compound with different functional groups.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-3-methylazetidine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-3-methylazetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(3-Methoxyphenyl)-3-methylazetidine can be compared with other similar compounds to highlight its uniqueness:
3-(4-Methoxyphenyl)-3-methylazetidine: This compound has a similar structure but with the methoxy group at a different position on the phenyl ring, leading to different chemical and biological properties.
3-(3-Methoxyphenyl)-3-ethylazetidine: The presence of an ethyl group instead of a methyl group can alter the compound’s reactivity and interactions with molecular targets.
3-(3-Methoxyphenyl)-3-methylpyrrolidine: This compound has a five-membered ring instead of a four-membered azetidine ring, resulting in different structural and functional characteristics.
Propriétés
Numéro CAS |
66968-19-2 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-3-methylazetidine |
InChI |
InChI=1S/C11H15NO/c1-11(7-12-8-11)9-4-3-5-10(6-9)13-2/h3-6,12H,7-8H2,1-2H3 |
Clé InChI |
KATCZHLLWHRLRC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


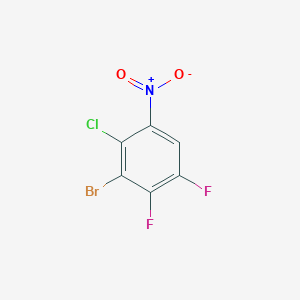
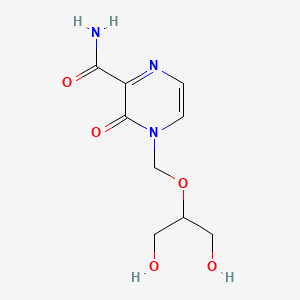


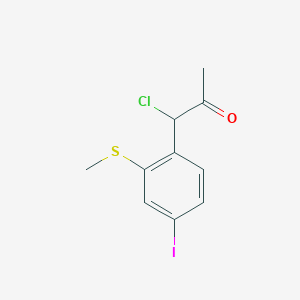
![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
